molecular formula C7H8ClF2N3O B13539925 2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide

2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide

Cat. No.: B13539925
M. Wt: 223.61 g/mol
InChI Key: LTYNFURPMUBRJO-UHFFFAOYSA-N
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Description

2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroacetamide group attached to a pyrazole ring, which is further substituted with a difluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide typically involves the reaction of 3-(difluoromethyl)-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

Scientific Research Applications

2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The difluoromethyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-((3-(difluoromethyl)-1H-pyrazol-4-yl)methyl)acetamide is unique due to the presence of the difluoromethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chloroacetamide derivatives and may contribute to its enhanced potency and selectivity in various applications .

Properties

Molecular Formula

C7H8ClF2N3O

Molecular Weight

223.61 g/mol

IUPAC Name

2-chloro-N-[[5-(difluoromethyl)-1H-pyrazol-4-yl]methyl]acetamide

InChI

InChI=1S/C7H8ClF2N3O/c8-1-5(14)11-2-4-3-12-13-6(4)7(9)10/h3,7H,1-2H2,(H,11,14)(H,12,13)

InChI Key

LTYNFURPMUBRJO-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CNC(=O)CCl)C(F)F

Origin of Product

United States

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